molecular formula C14H12N2 B130455 1-Benzylpyrrolo[2,3-b]pyridine CAS No. 152955-68-5

1-Benzylpyrrolo[2,3-b]pyridine

Cat. No.: B130455
CAS No.: 152955-68-5
M. Wt: 208.26 g/mol
InChI Key: DBMKVSWIHRGBBC-UHFFFAOYSA-N
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Description

1-Benzylpyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C14H12N2 and its molecular weight is 208.26 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

1-Benzylpyrrolo[2,3-b]pyridine is a compound that has been studied for its potential role in the inhibition of the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in various cellular processes, including cell proliferation, differentiation, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with the progression and development of several cancers .

Mode of Action

It is believed to interact with its targets, such as fgfrs, by binding to the hinge region of the receptor . This binding could potentially inhibit the activation of the receptor, thereby preventing the downstream signaling pathways that lead to cell proliferation and other processes .

Biochemical Pathways

Upon binding to FGFRs, this compound may inhibit the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCg, and PI3K–Akt . These pathways are involved in various cellular processes, including cell proliferation, migration, and angiogenesis . By inhibiting these pathways, this compound could potentially prevent the abnormal cell proliferation seen in various types of cancers .

Pharmacokinetics

It is known that the compound has a molecular weight of 20826 .

Result of Action

It is believed that the compound’s interaction with fgfrs could potentially inhibit the receptor’s activation and prevent the downstream signaling pathways that lead to abnormal cell proliferation .

Action Environment

It is known that the compound is synthesized under specific conditions, such as temperature and solvent conditions

Properties

IUPAC Name

1-benzylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-2-5-12(6-3-1)11-16-10-8-13-7-4-9-15-14(13)16/h1-10H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMKVSWIHRGBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2N=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80572937
Record name 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152955-68-5
Record name 1-Benzyl-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80572937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

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